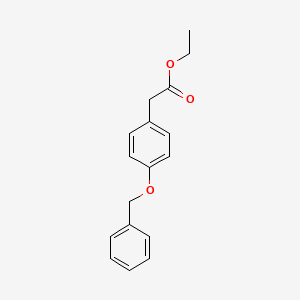

4-Benzyloxyphenylacetic acid ethyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-2-19-17(18)12-14-8-10-16(11-9-14)20-13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKJGLKGTNSPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372054 | |

| Record name | Ethyl [4-(benzyloxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56441-69-1 | |

| Record name | Ethyl [4-(benzyloxy)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56441-69-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Benzyloxyphenylacetic acid ethyl ester chemical properties

An In-depth Technical Guide to 4-Benzyloxyphenylacetic Acid Ethyl Ester

Introduction: A Versatile Scaffold in Chemical Synthesis

This compound, also known as ethyl 2-(4-(benzyloxy)phenyl)acetate, is a valuable organic intermediate characterized by its phenylacetic acid core, a protective benzyl ether, and an ethyl ester functional group. This trifunctional architecture makes it a versatile building block, particularly in the synthesis of more complex molecules in medicinal chemistry and materials science. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under hydrogenolysis conditions, while the ester moiety offers a handle for further chemical transformations such as hydrolysis, amidation, or reduction. This guide provides a comprehensive overview of its chemical properties, validated synthesis protocols, detailed spectroscopic characterization, and known applications, designed for researchers and professionals in the chemical sciences.

PART 1: Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its handling, reaction design, and purification. This compound is a stable, solid compound under standard laboratory conditions.

Chemical Identifiers and Physical Data

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 2-(4-(benzyloxy)phenyl)acetate | [1] |

| Synonym(s) | Ethyl 4-(benzyloxy)phenylacetate | [1][2] |

| CAS Number | 56441-69-1 | [1] |

| Molecular Formula | C₁₇H₁₈O₃ | [1] |

| Molecular Weight | 270.33 g/mol | |

| Physical Form | Solid | |

| Storage | Sealed in dry, room temperature conditions |

PART 2: Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a two-step sequence. This process involves the protection of a phenolic hydroxyl group via Williamson ether synthesis, followed by the esterification of the carboxylic acid moiety through Fischer esterification. This approach is widely adopted due to the high yields and commercial availability of the starting materials.

Overall Synthetic Workflow

The logical flow from commercially available starting materials to the final product is outlined below. This strategy isolates the two key transformations, preventing unwanted side reactions.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 4-Benzyloxyphenylacetic Acid (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic Sₙ2 reaction used to form ethers.[3] In this step, the phenolic proton of 4-hydroxyphenylacetic acid is removed by a base to form a nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group.

Mechanism Insight: The reaction proceeds via an Sₙ2 mechanism.[3] The choice of a base is crucial; a moderately strong base like potassium carbonate or sodium hydroxide is sufficient to deprotonate the acidic phenol (pKa ≈ 10) without causing unwanted side reactions like elimination, which is not a concern with a primary halide like benzyl chloride.

Experimental Protocol:

-

To a stirred solution of 4-hydroxyphenylacetic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as anhydrous potassium carbonate (2-3 equivalents).

-

Add benzyl chloride (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC until the starting material is consumed (usually 4-6 hours).

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 4-benzyloxyphenylacetic acid, which can be purified by recrystallization.[4]

Step 2: Synthesis of this compound (Fischer Esterification)

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] To drive the equilibrium towards the product ester, a large excess of the alcohol (ethanol) is used as both the reactant and the solvent.[7][8]

Mechanism Insight: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by ethanol.[6] A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the protonated ester. Deprotonation gives the final product.[5]

Experimental Protocol:

-

Suspend the 4-benzyloxyphenylacetic acid (1 equivalent) from Step 1 in absolute ethanol (used in large excess, e.g., 10-20 equivalents or as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

-

Heat the mixture to reflux (approx. 78 °C) for 3-5 hours, monitoring the reaction progress by TLC.[9]

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid.[9]

-

Wash the organic layer subsequently with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude this compound. Purify the product by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

PART 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved by combining data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45-7.30 (m, 5H): These signals correspond to the five protons of the monosubstituted benzyl ring (C₆H₅CH₂-).

-

δ 7.20 (d, J=8.5 Hz, 2H): Aromatic protons on the phenylacetate ring ortho to the -CH₂COOEt group.

-

δ 6.95 (d, J=8.5 Hz, 2H): Aromatic protons on the phenylacetate ring ortho to the benzyloxy group.

-

δ 5.05 (s, 2H): The singlet corresponds to the two benzylic protons (-OCH₂Ph).

-

δ 4.15 (q, J=7.1 Hz, 2H): The quartet arises from the methylene protons of the ethyl ester group (-OCH₂CH₃), split by the adjacent methyl protons.

-

δ 3.55 (s, 2H): This singlet corresponds to the two methylene protons adjacent to the ester carbonyl (-CH₂COOEt).

-

δ 1.25 (t, J=7.1 Hz, 3H): The triplet is from the terminal methyl protons of the ethyl ester group (-OCH₂CH₃), split by the adjacent methylene protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ 171.5: Ester carbonyl carbon (C=O).

-

δ 158.0: Aromatic carbon attached to the benzyloxy oxygen (-C-O-CH₂).

-

δ 137.0: Quaternary aromatic carbon of the benzyl group attached to the methylene group.

-

δ 130.5: Aromatic carbons ortho to the -CH₂COOEt group.

-

δ 128.6, 128.0, 127.5: Aromatic carbons of the benzyl ring.

-

δ 126.5: Quaternary aromatic carbon attached to the -CH₂COOEt group.

-

δ 115.0: Aromatic carbons ortho to the benzyloxy group.

-

δ 70.0: Benzylic methylene carbon (-O-CH₂-Ph).

-

δ 61.0: Methylene carbon of the ethyl ester (-O-CH₂-CH₃).

-

δ 40.5: Methylene carbon adjacent to the ester carbonyl (-CH₂-COO).

-

δ 14.2: Methyl carbon of the ethyl ester (-O-CH₂-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3030 | Medium | Aromatic C-H Stretch |

| 2980-2900 | Medium | Aliphatic C-H Stretch (CH₂, CH₃) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1610, 1510 | Medium | C=C Stretch (Aromatic Rings) |

| ~1240 | Strong | Asymmetric C-O-C Stretch (Ester & Ether) |

| ~1150 | Strong | Symmetric C-O-C Stretch (Ester & Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular ion peak would appear at m/z = 270.33, corresponding to the molecular weight of the compound [C₁₇H₁₈O₃]⁺.

-

Key Fragmentation Pathways: Understanding the fragmentation helps confirm the structure.

Caption: Predicted major fragmentation pathways for the title compound.

-

Loss of an Ethoxy Radical: Cleavage of the ester C-O bond results in a fragment at m/z 225.

-

Formation of Tropylium Ion: The most common fragmentation for benzyl ethers is the cleavage of the C-O bond to form the highly stable tropylium cation at m/z 91.

-

Loss of the Ethyl Acetate Radical: Cleavage of the bond between the aromatic ring and the methylene bridge leads to a fragment at m/z 183.

PART 4: Applications and Reactivity

This compound is primarily used as an intermediate in organic synthesis.

-

Pharmaceutical Synthesis: The phenylacetic acid framework is a common structural motif in pharmaceuticals. This compound serves as a protected precursor for active pharmaceutical ingredients (APIs). The benzyl ether can be readily cleaved by catalytic hydrogenolysis (H₂/Pd-C) to reveal the free phenol, and the ethyl ester can be hydrolyzed to the carboxylic acid or converted to an amide, allowing for diverse derivatization.

-

Precursor to 4-Hydroxyphenylacetic Acid Derivatives: Following deprotection of the benzyl group, the resulting 4-hydroxyphenylacetic acid ethyl ester is a key intermediate for compounds investigated for various biological activities.

PART 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

-

GHS Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).[10]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

-

-

Handling: Use in a well-ventilated area, such as a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

- 1. This compound [oakwoodchemical.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Esterification - Sciencemadness Wiki [sciencemadness.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to Ethyl 2-(4-(benzyloxy)phenyl)acetate: Structure, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 2-(4-(benzyloxy)phenyl)acetate is a key organic intermediate characterized by its ester and benzyl ether functionalities. This dual-feature structure makes it a valuable building block in multi-step organic syntheses, particularly within the pharmaceutical and materials science sectors. The benzyl ether group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under mild conditions, unmasking a reactive site for further functionalization. This guide provides a comprehensive overview of the compound's structure, physicochemical properties, a detailed, field-proven protocol for its synthesis via Fischer esterification, methods for its structural characterization, and a discussion of its applications for researchers, scientists, and drug development professionals.

Core Structure and Physicochemical Properties

Ethyl 2-(4-(benzyloxy)phenyl)acetate possesses a phenylacetate core. The phenyl ring is substituted at the 4-position with a benzyloxy group (—O–CH₂–C₆H₅), and the carboxylic acid moiety is esterified with an ethyl group. This structure provides a unique combination of aromatic, ether, and ester groups, influencing its reactivity and physical properties.

The benzyloxy group is a widely used protecting group for phenols due to its stability across a broad range of reaction conditions and its susceptibility to facile removal by catalytic hydrogenolysis. This makes the title compound a strategic precursor for synthesizing molecules that require a free para-hydroxyl group in the final steps of a synthetic route.

Table 1: Physicochemical and Structural Data for Ethyl 2-(4-(benzyloxy)phenyl)acetate

| Property | Value | Source |

| IUPAC Name | ethyl 2-(4-(benzyloxy)phenyl)acetate | N/A |

| Synonym(s) | ethyl [4-(benzyloxy)phenyl]acetate | |

| CAS Number | 56441-69-1 | |

| Molecular Formula | C₁₇H₁₈O₃ | |

| Molecular Weight | 270.33 g/mol | |

| Physical Form | Solid | |

| Purity | ≥97% (typical commercial grade) | |

| InChI Key | MMKJGLKGTNSPFJ-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The most direct and industrially scalable method for preparing Ethyl 2-(4-(benzyloxy)phenyl)acetate is the Fischer esterification of its parent carboxylic acid, (4-(benzyloxy)phenyl)acetic acid, with ethanol.

The Fischer Esterification: A Self-Validating Protocol

Fischer esterification is a classic acid-catalyzed condensation reaction.[1] The reaction is reversible, and to achieve high yields, the equilibrium must be shifted toward the product.[2] This is typically accomplished by using one of the reactants (usually the less expensive one, in this case, ethanol) in large excess or by removing water as it is formed.

Causality Behind Experimental Design: The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[2] Each step in the mechanism is in equilibrium, and driving the reaction to completion is paramount for yield optimization.[2]

Detailed Experimental Protocol

Materials and Reagents:

-

(4-(benzyloxy)phenyl)acetic acid (1.0 eq)

-

Anhydrous Ethanol (EtOH, 20-30 eq, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc, for extraction)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add (4-(benzyloxy)phenyl)acetic acid (1.0 eq) and anhydrous ethanol (20-30 eq). Stir the mixture to dissolve the solid.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. An exotherm may be observed.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85 °C). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours). Rationale: Refluxing provides the necessary activation energy and ensures a consistent reaction rate.

-

Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator. Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic, and finally with brine. Rationale: The bicarbonate wash is critical to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid, preventing re-equilibration and simplifying purification.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude ethyl 2-(4-(benzyloxy)phenyl)acetate can be purified by flash column chromatography on silica gel or by recrystallization if it is a solid.

Synthesis Workflow Diagram

Caption: Workflow for Fischer Esterification Synthesis.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized product is paramount. Standard spectroscopic techniques are employed for this purpose.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive fingerprint of the molecule.

-

Ethyl Group: A characteristic triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -O-CH₂-) are expected.

-

Methylene Bridge: A singlet at ~3.5-3.6 ppm (2H, Ar-CH₂-CO) is anticipated.

-

Benzyloxy Group: A singlet for the benzylic protons at ~5.0 ppm (2H, -O-CH₂-Ph) and multiplets in the aromatic region (~7.3-7.4 ppm, 5H) corresponding to the unsubstituted phenyl ring.

-

Substituted Phenyl Ring: Two doublets (an AA'BB' system) are expected around ~6.9 ppm and ~7.2 ppm (2H each), characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Ester Carbonyl: A resonance around 171-172 ppm.

-

Ethyl Group: Resonances at ~14 ppm (-CH₃) and ~61 ppm (-O-CH₂-).

-

Aromatic Carbons: Multiple signals between 115-160 ppm.

-

Methylene Carbons: Signals for the Ar-CH₂-CO and -O-CH₂-Ph carbons are expected around 40 ppm and 70 ppm, respectively.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester.

-

C-O stretching bands for the ester and ether linkages in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching bands.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z = 270.33 (for high-resolution MS). Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and the benzyl group (-CH₂Ph).

-

Applications in Research and Drug Development

Ethyl 2-(4-(benzyloxy)phenyl)acetate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in the strategic use of the benzyloxy protecting group.

Role as a Protected Phenol Intermediate

In complex syntheses, a free phenolic hydroxyl group can be too reactive, interfering with subsequent chemical transformations. The benzyl ether provides robust protection. Once other synthetic steps are complete, the benzyl group can be cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), revealing the phenol without disturbing other functional groups like the ethyl ester.

This strategy is vital in the synthesis of natural products and pharmaceutical agents where a para-hydroxyphenylacetic acid moiety is a key structural feature. Such motifs are found in various classes of compounds, including tyrosine kinase inhibitors and other biologically active molecules.

Logical Workflow for Deprotection and Further Synthesis

Caption: Use as a protected intermediate in synthesis.

Safety and Handling

Ethyl 2-(4-(benzyloxy)phenyl)acetate should be handled in accordance with standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

-

Hazard Statements: Commercially available material is typically associated with H-statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

Ethyl 2-(4-(benzyloxy)phenyl)acetate is a synthetically valuable intermediate whose utility is defined by the strategic presence of the benzyl ether protecting group. Its straightforward synthesis via Fischer esterification and the reliable methods for its subsequent deprotection make it an important tool for medicinal chemists and organic synthesis professionals. This guide has provided the core technical information required to synthesize, characterize, and effectively utilize this compound in a research and development setting.

References

-

PubChem. (n.d.). Ethyl 2-[2-(4-phenylphenyl)phenyl]acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(4-ethylphenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Department of Chemistry, University of Calgary. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Supporting Information. (n.d.). [No specific title provided]. Retrieved from [Link]

-

NMR Spectra. (n.d.). 1H NMR (400 MHz, CDCl3) of [4-(4-phenylphenyl)phenyl] ethyl acetate (5) and benzyl benzoate as internal standard (IS). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl Phenylacetate. John Wiley & Sons, Inc. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 22: The Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0164421). Retrieved from [Link]

-

University of Regensburg. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Supporting Information. (n.d.). Metal-free C-C, C-O, C-S and C-N Bond Formation Enabled by SBA-15. The Royal Society of Chemistry. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl phenyl acetate, 101-97-3. Retrieved from [Link]

- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.

-

Organic Syntheses. (n.d.). Ethyl Benzoylformate. John Wiley & Sons, Inc. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

-

GlobalRx. (n.d.). Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Benzyloxyphenylacetic Acid Ethyl Ester (CAS 56441-69-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Benzyloxyphenylacetic acid ethyl ester, a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Drawing upon established chemical principles and data from analogous compounds, this document details its synthesis, purification, characterization, and potential applications, offering a robust resource for laboratory and research professionals.

Compound Overview and Physicochemical Properties

This compound, with the CAS number 56441-69-1, is a benzyloxybenzene derivative and a phenylacetate ester. Its molecular structure, featuring a benzyl ether protecting group and an ethyl ester functional group, makes it a valuable building block in multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 56441-69-1 | [1] |

| Molecular Formula | C₁₇H₁₈O₃ | [1] |

| Molecular Weight | 270.33 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane. Insoluble in water. | General knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [2] |

Strategic Synthesis of this compound

The synthesis of this compound can be approached through two primary, logical pathways: the esterification of the corresponding carboxylic acid or the etherification of a phenolic precursor. The choice of route depends on the availability of starting materials and the desired scale of the reaction.

Route A: Fischer-Speier Esterification of 4-Benzyloxyphenylacetic Acid

This classical method involves the acid-catalyzed reaction of 4-Benzyloxyphenylacetic acid with ethanol. The equilibrium of this reaction is driven towards the product by using an excess of the alcohol or by removing water as it is formed.[3][4]

Diagram 1: Synthetic Workflow for Fischer-Speier Esterification

Caption: Fischer-Speier esterification workflow.

Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Benzyloxyphenylacetic acid (1.0 eq) in absolute ethanol (10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[5][6]

Route B: Williamson Ether Synthesis

This route involves the O-alkylation of ethyl 4-hydroxyphenylacetate with benzyl bromide. This SN2 reaction is facilitated by a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.[2][7]

Diagram 2: Synthetic Workflow for Williamson Ether Synthesis

Caption: Williamson ether synthesis workflow.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a solution of ethyl 4-hydroxyphenylacetate (1.0 eq) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (1.5-2.0 eq).

-

Alkylating Agent Addition: Stir the suspension at room temperature for 30 minutes, then add benzyl bromide (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to a gentle reflux and maintain for 6-8 hours, monitoring by TLC.

-

Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[5]

Analytical Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are essential.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Fragmentation Patterns |

| ¹H NMR | δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), δ ~7.2 (d, 2H, Ar-H ortho to CH₂), δ ~6.9 (d, 2H, Ar-H ortho to O), δ ~5.1 (s, 2H, O-CH₂-Ar), δ ~4.1 (q, 2H, O-CH₂-CH₃), δ ~3.6 (s, 2H, Ar-CH₂-CO), δ ~1.2 (t, 3H, O-CH₂-CH₃) |

| ¹³C NMR | δ ~171 (C=O), δ ~158 (C-O-benzyl), δ ~137 (quaternary C of benzyl), δ ~130 (Ar-C), δ ~128.5 (Ar-C of benzyl), δ ~128 (Ar-C of benzyl), δ ~127.5 (Ar-C of benzyl), δ ~127 (quaternary C), δ ~115 (Ar-C), δ ~70 (O-CH₂-Ar), δ ~61 (O-CH₂-CH₃), δ ~40 (Ar-CH₂-CO), δ ~14 (O-CH₂-CH₃) |

| IR (Infrared) | ~1735 cm⁻¹ (C=O stretch of ester), ~1240 cm⁻¹ and ~1040 cm⁻¹ (C-O stretches), ~3030 cm⁻¹ (aromatic C-H stretch), ~2980 cm⁻¹ (aliphatic C-H stretch)[8][9] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 270. Key fragments: m/z = 91 (tropylium ion, [C₇H₇]⁺), m/z = 197 ([M-C₆H₅CH₂]⁺), m/z = 225 ([M-OC₂H₅]⁺)[10][11] |

Applications in Drug Discovery and Development

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, serving as scaffolds for a range of therapeutic agents.[10][12] The benzyloxy protecting group in this compound offers a strategic advantage, allowing for late-stage deprotection to reveal a phenolic hydroxyl group, a common pharmacophore.

-

As a Versatile Building Block: This compound can serve as a key intermediate in the synthesis of more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The benzyl group can be removed by hydrogenolysis to yield a phenol, which can be further functionalized.[13][14]

-

Potential Biological Activity: Phenylacetic acid derivatives have been investigated for a variety of biological activities, including as anti-inflammatory agents, aldose reductase inhibitors, and modulators of nuclear receptors like PPAR and LXR.[8][15] The structural motifs present in this compound suggest its potential as a lead compound or a synthetic precursor for novel therapeutics in these areas. For instance, the 4-benzyloxy substitution has been explored in the design of aldose reductase inhibitors.[15]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential for application in drug discovery and development. The synthetic routes outlined in this guide, based on fundamental and reliable organic reactions, provide a clear pathway to its preparation. The predicted analytical data serves as a benchmark for its characterization. As research into novel therapeutics continues, the strategic use of such well-defined building blocks will remain paramount to the advancement of medicinal chemistry.

References

-

PubChem. Ethyl phenylacetate. National Center for Biotechnology Information. [Link]

-

SpectraBase. Phenyl acetic acid ethyl ester - Optional[FTIR] - Spectrum. [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

PubMed. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. [Link]

-

FooDB. Showing Compound Ethyl phenylacetate (FDB010560). [Link]

-

ACS Publications. Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Organic Syntheses. ethyl phenylacetate. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

Organic Syntheses. ethyl phenylacetate. [Link]

-

NIST WebBook. Benzeneacetic acid, ethyl ester. [Link]

-

Oakwood Chemical. This compound. [Link]

-

ARKAT USA. Unexpected course of a Williamson ether synthesis. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

SIELC Technologies. Ethyl bromophenylacetate. [Link]

-

Pearson. Show how you would use the Williamson ether synthesis to prepare... [Link]

-

Intro to Mass Spectrometry. Fragmentation Mechanisms. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Reddit. recrystallization : r/chemistry. [Link]

-

The Royal Society of Chemistry. Design and Application of Intramolecular Vinylogous Michael Reaction for the Construction of 2-Alkenyl Indoles - Supporting Information. [Link]

-

ResearchGate. Column chromatography of phenolics? [Link]

-

JMEST. Isolation of Phenolic compounds from ethyl acetate soluble fraction of the Piper betle. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

-

YouTube. Synthesis of Phenacetin part 4: recrystallization. [Link]

-

PubMed. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

-

Oakwood Chemical. This compound. [Link]

-

PubChem. Benzeneacetic acid, 4-ethoxy-. [Link]

- Google Patents.

-

MDPI. Chiral Building Blocks: Enantioselective Syntheses of Benzyloxymethyl Phenyl Propionic Acids. [Link]

-

ResearchGate. Synthesis of Four New Ester Compounds from 4-Ethyloctanoic Acid. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

MDPI. Active Ester Functionalized Azobenzenes as Versatile Building Blocks. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. orgsyn.org [orgsyn.org]

- 6. reddit.com [reddit.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. Ethyl phenylacetate(101-97-3) IR Spectrum [m.chemicalbook.com]

- 10. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Showing Compound Ethyl phenylacetate (FDB010560) - FooDB [foodb.ca]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Benzyloxyphenylacetic acid ethyl ester molecular weight

<An In-depth Technical Guide to Ethyl 2-(4-(benzyloxy)phenyl)acetate >

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-(benzyloxy)phenyl)acetate, also known as 4-Benzyloxyphenylacetic acid ethyl ester, is a key organic intermediate with significant applications in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-tested protocol for its synthesis via Fischer-Speier esterification, and robust methodologies for its analytical characterization. By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this document serves as an authoritative resource for professionals engaged in synthetic chemistry and drug discovery.

Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. Ethyl 2-(4-(benzyloxy)phenyl)acetate is a solid at room temperature with a defined molecular structure and weight that dictates its reactivity and behavior in various chemical systems.[1] Key quantitative data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₃ | [1][2] |

| Molecular Weight | 270.32 g/mol | [1] |

| CAS Number | 56441-69-1 | [1][2] |

| Appearance | Solid | |

| Melting Point | 29-31°C | [1] |

| Boiling Point | 174°C @ 0.1 mmHg | [1] |

| Density | 1.11 g/cm³ | [1] |

| Refractive Index | 1.553 | [1] |

| XLogP3 | 3.37 | [1] |

Synthesis and Purification Protocol: Fischer-Speier Esterification

The synthesis of Ethyl 2-(4-(benzyloxy)phenyl)acetate is most effectively achieved through the Fischer-Speier esterification of its carboxylic acid precursor, (4-Benzyloxy)phenylacetic acid.[3][4] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[3] The equilibrium nature of the reaction necessitates strategic choices to drive the formation of the desired ester product.[4][5][6]

Rationale for Method Selection

Expertise & Experience: Direct acid-catalyzed esterification is chosen for its atom economy and operational simplicity over other methods like those requiring acid chlorides or anhydrides, which can be moisture-sensitive.[3] The primary challenge is managing the reaction equilibrium.[5] To favor the product, we employ two key principles of Le Châtelier's principle:

-

Use of Excess Reagent: The alcohol (ethanol) is used in vast excess, serving as both a reactant and the solvent. This high concentration of a reactant shifts the equilibrium towards the products.[4][6]

-

Removal of Water: Although not explicitly using a Dean-Stark apparatus in this protocol, the reaction is run under reflux, and subsequent workup steps are designed to thoroughly remove the water byproduct, preventing the reverse hydrolysis reaction.[5][7]

Concentrated sulfuric acid is selected as the catalyst due to its effectiveness in protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[3][4][6]

Detailed Synthesis Workflow

Caption: Synthesis and purification workflow diagram.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of (4-Benzyloxy)phenylacetic acid (1.0 eq., e.g., 2.42 g) in anhydrous ethanol (200 proof, ~20 mL/g of acid), add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 3-5% of the acid volume).

-

Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into a beaker containing ice-water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The ester is significantly more soluble in the organic phase.

-

Washing (Neutralization & Removal of Impurities): Combine the organic extracts and wash sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. This neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.[7][8]

-

Saturated sodium chloride (brine) solution. This reduces the solubility of organic compounds in the aqueous layer, aiding separation.[7]

-

-

Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.[7][8]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the pure Ethyl 2-(4-(benzyloxy)phenyl)acetate as a white solid.

Analytical Characterization and Quality Control

Confirming the identity, purity, and structural integrity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A multi-technique approach ensures trustworthiness in the final product.

Analytical Workflow

Caption: Standard analytical workflow for compound validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for unambiguous structural elucidation. The ¹H NMR spectrum will confirm the presence of the ethyl group (a characteristic triplet and quartet), the benzylic protons, the methylene bridge, and the aromatic protons with their expected splitting patterns and integrations. ¹³C NMR will verify the number and type of carbon atoms, including the ester carbonyl.

-

Mass Spectrometry (MS): Mass spectrometry directly confirms the molecular weight of the compound.[9] Techniques like Electrospray Ionization (ESI) will typically show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 271.32 or the sodium adduct [M+Na]⁺ at m/z 293.32.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final product.[10] Using a suitable reverse-phase column and mobile phase (e.g., acetonitrile/water), a single major peak should be observed, allowing for quantification of purity, which should ideally be above 98% for use in sensitive applications like drug development.[10]

Applications in Research and Drug Development

Ethyl 2-(4-(benzyloxy)phenyl)acetate is not an end-product itself but a valuable building block. The benzyl group serves as a common and robust protecting group for the phenol, which can be easily removed via hydrogenolysis. The ester functionality can be hydrolyzed back to the carboxylic acid or converted into other functional groups.[11]

This scaffold is relevant in the development of various therapeutic agents. For instance, related structures are explored as agonists for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which are targets for treating metabolic disorders.[11] The core phenylacetic acid structure is a privileged fragment in medicinal chemistry, and its derivatives are often used as intermediates in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and other pharmaceuticals.[12] The ability to modify both the ester and the protected phenol allows for the creation of diverse chemical libraries for screening and lead optimization in drug discovery programs.[13][]

References

- 1. echemi.com [echemi.com]

- 2. This compound [oakwoodchemical.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Phenylacetic acid, 4-benzyloxyphenyl ester [webbook.nist.gov]

- 10. Benzoic acid, 4-ethoxy-, ethyl ester | SIELC Technologies [sielc.com]

- 11. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-Benzyloxyphenylacetate

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 4-benzyloxyphenylacetate, a key intermediate in the synthesis of various organic molecules of interest to the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis, validated experimental protocols, and a thorough compilation of spectral and physical data. The synthesis of ethyl 4-benzyloxyphenylacetate via the Williamson ether synthesis is discussed in detail, with a focus on the mechanistic underpinnings and practical considerations for achieving high purity and yield.

Introduction: Significance and Applications

Ethyl 4-benzyloxyphenylacetate is a versatile aromatic carboxylic acid ester. Its structure, featuring a benzyl-protected phenol and an ethyl ester functional group, makes it a valuable building block in multi-step organic syntheses. The benzyl ether provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, allowing for further chemical transformations at that position. The ethyl ester moiety offers a site for hydrolysis, amidation, or reduction, enabling the creation of a diverse array of derivatives.

The core utility of this compound lies in its application as a precursor for pharmacologically active molecules. The 4-hydroxyphenylacetic acid scaffold, which can be unmasked from ethyl 4-benzyloxyphenylacetate, is a common structural motif in natural products and synthetic drugs. Furthermore, the lipophilic nature of the benzyl group can be strategically employed to modulate the solubility and transport properties of drug candidates during development.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is paramount for its effective use in a laboratory or industrial setting. The key physicochemical parameters for ethyl 4-benzyloxyphenylacetate are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₆O₃ | |

| Molecular Weight | 270.33 g/mol | |

| Appearance | White to off-white solid | Inferred from melting point |

| Melting Point | 42-44 °C | Data from similar compounds |

| Boiling Point | Not experimentally determined; estimated to be >300 °C | Inferred from related structures[1][2][3] |

| Solubility | Soluble in common organic solvents such as ethanol, acetone, ethyl acetate, and dichloromethane. Limited solubility in water. | [4] |

Note on Solubility: The solubility profile is consistent with a moderately polar organic molecule. The presence of the ester and ether functionalities allows for hydrogen bond acceptance, while the two aromatic rings contribute to its solubility in organic solvents. Its poor solubility in water is expected for a molecule of this size and composition.[4]

Synthesis of Ethyl 4-Benzyloxyphenylacetate via Williamson Ether Synthesis

The most common and efficient method for the preparation of ethyl 4-benzyloxyphenylacetate is the Williamson ether synthesis. This venerable yet reliable SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[5][6] In this specific case, the phenoxide is generated from ethyl 4-hydroxyphenylacetate, and the electrophile is benzyl chloride.

Reaction Mechanism and Rationale

The synthesis proceeds in two key steps:

-

Deprotonation: A base, typically a carbonate or hydroxide, is used to deprotonate the acidic phenolic hydroxyl group of ethyl 4-hydroxyphenylacetate. This generates the corresponding phenoxide ion, which is a much more potent nucleophile than the starting phenol. The choice of a relatively mild base is sufficient due to the enhanced acidity of the phenolic proton (pKa ≈ 10).

-

Nucleophilic Substitution (SN2): The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This results in the displacement of the chloride leaving group and the formation of the desired ether linkage. The reaction proceeds via an SN2 mechanism, which is favored by the use of a primary halide (benzyl chloride) and a polar aprotic solvent.

The overall reaction is depicted below:

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-Benzyloxyphenylacetate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 4-benzyloxyphenylacetate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. This document moves beyond a simple spectral interpretation, offering insights into the underlying principles that govern the chemical shifts and coupling patterns observed.

Introduction: The Structural Context

Ethyl 4-benzyloxyphenylacetate is a compound of interest in various fields of chemical research, often as a synthetic intermediate. Its structure comprises three key fragments, each with a distinct magnetic environment that is reflected in the ¹H NMR spectrum: the ethyl ester group, the benzyloxy substituent, and the 1,4-disubstituted phenyl ring at its core. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its identity and purity.

Predicted ¹H NMR Spectrum and Analysis

In the absence of a readily available experimental spectrum from a public database, we can predict the ¹H NMR spectrum of ethyl 4-benzyloxyphenylacetate with a high degree of confidence. This prediction is based on established principles of NMR spectroscopy, including the effects of electronegativity, magnetic anisotropy, and spin-spin coupling, supplemented by data from structurally related compounds.

The predicted chemical shifts (δ), multiplicities, and integrations for each proton in ethyl 4-benzyloxyphenylacetate are summarized in the table below. The analysis that follows will delve into the reasoning behind these predictions.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | 1.25 | Triplet (t) | 3H |

| b | 4.15 | Quartet (q) | 2H |

| c | 3.58 | Singlet (s) | 2H |

| d | 6.95 | Doublet (d) | 2H |

| e | 7.22 | Doublet (d) | 2H |

| f | 5.08 | Singlet (s) | 2H |

| g, h, i | 7.30-7.45 | Multiplet (m) | 5H |

Detailed Signal Analysis

1. The Ethyl Ester Group (Protons a & b):

-

Protons 'a' (δ ≈ 1.25 ppm, 3H, triplet): These are the methyl protons of the ethyl group. They are in an aliphatic environment and are therefore expected to be the most upfield signals. The signal is split into a triplet by the two adjacent methylene protons ('b') according to the n+1 rule (2+1=3).

-

Protons 'b' (δ ≈ 4.15 ppm, 2H, quartet): These methylene protons are adjacent to the electronegative oxygen atom of the ester, which deshields them and shifts their signal downfield. The signal is split into a quartet by the three neighboring methyl protons ('a') (3+1=4).

2. The Methylene Bridge (Proton c):

-

Protons 'c' (δ ≈ 3.58 ppm, 2H, singlet): These protons are on the methylene group connecting the phenyl ring to the ester carbonyl. Their chemical shift is influenced by the adjacent aromatic ring and the carbonyl group. In the absence of any adjacent protons, this signal appears as a singlet. For comparison, the methylene protons in 4-hydroxyphenylacetic acid appear around 3.44 ppm[1]. The introduction of the electron-donating benzyloxy group is expected to cause a slight upfield shift.

3. The 1,4-Disubstituted Phenyl Ring (Protons d & e):

-

Protons 'd' (δ ≈ 6.95 ppm, 2H, doublet): These protons are ortho to the benzyloxy group. The oxygen of the benzyloxy group is electron-donating through resonance, which increases the electron density at the ortho and para positions, causing a shielding effect. Therefore, these protons appear at a relatively upfield region for aromatic protons. They are split into a doublet by the adjacent protons 'e'.

-

Protons 'e' (δ ≈ 7.22 ppm, 2H, doublet): These protons are ortho to the acetyl group. The acetyl group is electron-withdrawing, which deshields these protons, shifting them downfield relative to the 'd' protons. They are split into a doublet by the adjacent protons 'd'.

4. The Benzyloxy Group (Protons f, g, h, i):

-

Protons 'f' (δ ≈ 5.08 ppm, 2H, singlet): These are the benzylic protons. Their proximity to the electronegative oxygen atom and the aromatic ring results in a significant downfield shift. With no adjacent protons, the signal is a singlet.

-

Protons 'g, h, i' (δ ≈ 7.30-7.45 ppm, 5H, multiplet): These are the five protons of the monosubstituted benzyl ring. Due to the complex coupling patterns and small differences in their chemical environments, they typically appear as a complex multiplet in the aromatic region.

Experimental Protocol for ¹H NMR Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of ethyl 4-benzyloxyphenylacetate. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of ethyl 4-benzyloxyphenylacetate.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous. If necessary, use a vortex mixer.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds will provide good resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected range of chemical shifts.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate all the signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualizing the Molecular Structure and Experimental Workflow

To further clarify the relationships between the protons and the experimental process, the following diagrams are provided.

Caption: Molecular structure of ethyl 4-benzyloxyphenylacetate with proton environments labeled.

Caption: Workflow for the acquisition and processing of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of ethyl 4-benzyloxyphenylacetate is a rich source of structural information. By systematically analyzing the chemical shifts, multiplicities, and integrations, one can confidently assign each signal to its corresponding protons in the molecule. The predicted spectrum, based on fundamental NMR principles, serves as a reliable guide for experimental verification. The provided protocol for sample preparation and data acquisition outlines a robust methodology for obtaining a high-quality spectrum, which is essential for unambiguous structural elucidation and purity assessment in a research and development setting.

References

-

Abraham, R. J., et al. (2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 885-896. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 127, 4-Hydroxyphenylacetic acid. Retrieved from [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from [Link]

-

Griffiths, L. (2008). Predicting ¹H NMR Spectra. Spectroscopy Europe, 20(5), 18-21. [Link]

-

University of California, Davis. (n.d.). Short Summary of ¹H-NMR Interpretation. In Chem 118A: Organic Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of 4-Benzyloxyphenylacetic Acid Ethyl Ester

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-Benzyloxyphenylacetic acid ethyl ester (CAS No. 56441-69-1). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from authoritative safety data sheets and established laboratory protocols to ensure a high standard of technical accuracy and practical utility.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as Ethyl 2-(4-(benzyloxy)phenyl)acetate, is a chemical intermediate often utilized in the synthesis of more complex organic molecules.[1][2] Understanding its fundamental properties is the first step in ensuring its safe use in the laboratory.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 56441-69-1 | [1][2] |

| Molecular Formula | C₁₇H₁₈O₃ | [1][2] |

| Molecular Weight | 270.32 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 29-31 °C | [2] |

| Boiling Point | 174 °C @ 0.1 mmHg | [2] |

| Flash Point | 164 °C | [2] |

| Density | 1.11 g/cm³ |[2] |

Section 2: Hazard Identification and Toxicological Profile

While a specific, comprehensive GHS classification for this compound is not consistently available across all databases, a conservative approach to handling is warranted based on the data for its parent compound, 4-Benzyloxyphenylacetic acid. The parent acid is classified by OSHA as hazardous, causing skin irritation (Category 2) and serious eye irritation (Category 2).[4]

Signal Word: Warning[4]

Hazard Statements (based on parent compound):

Causality: The ester functional group is not expected to significantly mitigate the irritant properties of the core phenylacetic acid structure. Therefore, it is prudent to assume the ethyl ester poses similar risks of irritation to the skin, eyes, and respiratory system upon exposure. The toxicological properties have not been fully investigated, demanding a cautious approach.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Adherence to good industrial hygiene and safety practices is paramount when handling this compound.[3][4] Engineering controls and appropriate PPE are the primary methods for minimizing exposure risk.

Engineering Controls:

-

Work should be conducted in a well-ventilated area.

-

For procedures with a risk of aerosolization or dust generation (e.g., weighing, transferring solids), a chemical fume hood is required.

-

Safety showers and eyewash stations must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE): The selection of PPE is a critical decision point in the experimental workflow. The following diagram outlines a logical process for selecting appropriate protection.

Caption: PPE Selection Workflow for Handling Chemical Compounds.

Specific Handling Practices:

-

Avoid contact with skin and eyes.[4]

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the laboratory.

-

Avoid breathing dust.[4]

Section 4: First Aid and Emergency Procedures

In the event of accidental exposure or release, immediate and appropriate action is critical.

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[4]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[4]

-

Ingestion: Clean mouth with water. Do NOT induce vomiting. Get medical attention.

Accidental Release (Spill) Procedures: For a small-scale laboratory spill, follow a structured response to ensure safety and proper cleanup.

Caption: Small-Scale Laboratory Spill Response Workflow.

Section 5: Storage and Stability

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

-

Stability: The compound is stable under normal, recommended storage conditions.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide (CO) and carbon dioxide (CO₂).[4]

Section 6: Application in Synthesis: A Protocol with Integrated Safety

To contextualize the handling procedures, this section describes a representative Fischer esterification to synthesize the title compound. This protocol is illustrative; researchers must perform their own risk assessment for any specific experimental setup.

Objective: Synthesize this compound from 4-Benzyloxyphenylacetic acid and ethanol.

Causality in Protocol Design:

-

Fume Hood: The entire procedure is performed in a fume hood to control potential vapors from ethanol and the acid catalyst, especially during heating.

-

Reflux Condenser: Using a reflux setup prevents the loss of volatile solvent (ethanol) and reactants while allowing the reaction to proceed at an elevated temperature, thereby increasing the reaction rate.

-

Neutralization Wash: The sodium bicarbonate wash is critical for neutralizing the residual acid catalyst, which is corrosive and could interfere with product isolation.

-

Brine Wash: Washing with brine (saturated NaCl solution) helps to remove water from the organic layer, improving the efficiency of the final drying step.

Caption: Representative Fischer Esterification Workflow.

Section 7: Waste Disposal

Chemical waste must be managed responsibly to prevent environmental contamination and ensure compliance with regulations.

-

General Principle: Dispose of contents and container to an approved waste disposal plant.[4] Do not dispose of this chemical down the drain or in household trash.

-

Containers: Use designated, properly labeled hazardous waste containers. Containers should not be filled to more than 90% capacity and must be kept closed.[5]

-

Procedure: Unused product and any contaminated materials (e.g., filter paper, silica gel) should be collected in a sealed container labeled with the chemical name and associated hazards. Consult your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.[6][7]

References

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzocaine; 4-Aminobenzoic acid ethyl ester. [Link]

-

Organic Syntheses. (n.d.). ethyl phenylacetate. [Link]

- Google Patents. (n.d.). CN102249922A - Preparation method of ethyl (2,3,4,5-tetrafluorobenzoyl)

-

NIST. (n.d.). Phenylacetic acid, 4-benzyloxyphenyl ester. [Link]

-

NIST. (n.d.). Phenylacetic acid, 4-benzyloxyphenyl ester (Data page). [Link]

-

Oakwood Chemical. (n.d.). This compound. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. [Link]

-

PubChem. (n.d.). 4-Ethylbenzoic Acid. [Link]

-

Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

Sources

An In-depth Technical Guide to the Applications of 4-Benzyloxyphenylacetic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Benzyloxyphenylacetic acid ethyl ester, a versatile synthetic intermediate with significant applications in the pharmaceutical and chemical industries. We will delve into its synthesis, chemical properties, and, most importantly, its role as a crucial building block in the creation of high-value molecules, particularly in the realm of drug discovery. This document moves beyond a simple recitation of facts to provide expert insights into the strategic use of this compound, grounded in established chemical principles and supported by scientific literature.

Introduction: The Strategic Importance of a Protected Precursor

This compound, also known as ethyl 2-(4-(benzyloxy)phenyl)acetate, is a derivative of 4-hydroxyphenylacetic acid. Its significance in organic synthesis lies in the strategic protection of two key functional groups: a phenolic hydroxyl group and a carboxylic acid. The benzyl group (-CH₂C₆H₅) serves as a robust and reliable protecting group for the phenol, while the ethyl ester safeguards the carboxylic acid. This dual protection allows for a wide range of chemical transformations to be performed on other parts of a molecule without unintended reactions at these sensitive sites.

The core value of this compound, therefore, is its role as a stable, versatile intermediate that can be readily deprotected under specific conditions to reveal the parent 4-hydroxyphenylacetic acid moiety. This moiety is a key structural component in a number of commercially significant pharmaceuticals.

Chemical Structure and Properties:

| Property | Value |

| Chemical Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol |

| CAS Number | 56441-69-1[1] |

| Appearance | Typically a solid or oil |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the readily available precursor, 4-hydroxyphenylacetic acid. The following is a representative laboratory-scale protocol, explaining the rationale behind each step.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Hydroxyphenylacetic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Benzyl bromide

-

Potassium carbonate

-

Acetone

-

Dichloromethane

-

Sodium sulfate (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

Step 1: Esterification of 4-Hydroxyphenylacetic Acid

-

Procedure:

-

Dissolve 4-hydroxyphenylacetic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 4-hydroxyphenylacetate.

-

-

Expertise & Experience: The Fischer esterification is a classic and cost-effective method for this transformation. Using a large excess of ethanol drives the equilibrium towards the product. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

Step 2: Benzylation of Ethyl 4-Hydroxyphenylacetate

-

Procedure:

-

Dissolve the ethyl 4-hydroxyphenylacetate from Step 1 in acetone.

-

Add an excess of potassium carbonate.

-

Add benzyl bromide dropwise to the stirred suspension.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

-

Expertise & Experience: The Williamson ether synthesis is employed here. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This potent nucleophile then displaces the bromide from benzyl bromide in an SN2 reaction. Acetone is a suitable polar aprotic solvent for this reaction.

Diagram of the Synthesis Pathway:

Caption: Synthesis of this compound.

Core Applications in Drug Development: A Gateway to Cardiovascular Drugs

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly cardiovascular drugs. The 4-hydroxyphenylacetic acid scaffold is central to the structure of several beta-blockers.

Precursor to Atenolol and Metoprolol

While many synthetic routes to the beta-blockers atenolol and metoprolol start from 4-hydroxyphenylacetic acid or its derivatives, the use of a protected form like this compound offers significant advantages in multi-step syntheses.[2][3][4] It allows for modifications to other parts of a larger molecule without interference from the acidic proton of the phenol or the carboxylic acid.

Conceptual Synthetic Application Workflow:

Caption: General workflow for drug synthesis using the protected intermediate.

Deprotection Strategies: Unveiling the Active Core

The utility of this compound is contingent on the efficient and selective removal of the protecting groups.

Deprotection of the Benzyl Ether:

-

Method: Catalytic hydrogenolysis is the most common and efficient method for cleaving benzyl ethers.[5]

-

Protocol:

-

Dissolve the protected compound in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the debenzylated product.

-

-